2-Hexen-4-ol
Overview
Description
2-Hexen-4-ol is an organic compound with the molecular formula C6H12O. It is an unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon atom. This compound is known for its pleasant, grassy odor and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexen-4-ol can be synthesized through various methods. One common approach involves the selective hydrogenation of 2-hexyn-1-ol using a palladium catalyst. This reaction typically occurs under mild conditions, such as a temperature of 40°C and a pressure of 0.1 MPa . Another method involves the use of polysaccharide-stabilized palladium-silver nanocatalysts, which offer high selectivity and efficiency .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of hexynols. The process involves the use of heterogeneous catalysts, such as palladium on alumina, to achieve high conversion rates and selectivity . The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hexen-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexenal or hexanoic acid.
Reduction: The compound can be reduced to hexanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Hexenal, hexanoic acid
Reduction: Hexanol
Substitution: Various alkyl halides, depending on the substituent introduced
Scientific Research Applications
2-Hexen-4-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Hexen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The compound binds to olfactory receptors in insects, triggering a cascade of biochemical events that result in attraction or repulsion . In chemical reactions, its reactivity is influenced by the presence of the double bond and hydroxyl group, which participate in various transformations.
Comparison with Similar Compounds
2-Hexen-4-ol can be compared with other similar compounds, such as:
2-Hexen-1-ol: Another unsaturated alcohol with a double bond between the second and third carbon atoms but with the hydroxyl group on the first carbon.
3-Hexen-1-ol: An isomer with the double bond between the third and fourth carbon atoms and the hydroxyl group on the first carbon.
1-Hexen-3-ol: An isomer with the double bond between the first and second carbon atoms and the hydroxyl group on the third carbon.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the double bond and hydroxyl group .
Properties
IUPAC Name |
(E)-hex-4-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,5-7H,4H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUXUOPPQQMMIL-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4798-58-7 | |
Record name | Hex-4-en-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexen-4-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hex-4-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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